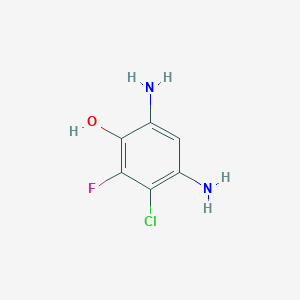

4,6-Diamino-3-chloro-2-fluorophenol

Description

Contextual Significance of Halogenated Diaminophenols in Contemporary Chemical Research

Halogenated diaminophenols are critical scaffolds in modern chemical research. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. nih.gov This "halogen effect" is strategically employed in drug design to enhance the bioavailability and efficacy of pharmaceutical compounds. wikipedia.org For instance, related halogenated aminophenols are crucial intermediates in the synthesis of targeted therapies for cancer and other diseases. chemicalbook.com

Beyond medicinal chemistry, these compounds are valuable in materials science. The amino and phenol (B47542) groups can serve as reactive sites for polymerization, leading to high-performance polymers with enhanced thermal stability and specific electronic properties. Furthermore, the ability of halogens to participate in "halogen bonding"—a directional, non-covalent interaction—is a powerful tool in crystal engineering, allowing for the design of novel solid-state architectures and smart materials. nih.govwikipedia.org

Overview of Synthetic Challenges and Opportunities for Highly Substituted Aromatic Systems

The synthesis of a highly substituted aromatic system like 4,6-Diamino-3-chloro-2-fluorophenol is a formidable challenge. The primary difficulty lies in controlling the regioselectivity—that is, directing each functional group to its precise location on the benzene (B151609) ring. The functional groups present (hydroxyl, amino, chloro, fluoro) have competing directing effects during electrophilic aromatic substitution reactions, which can lead to a mixture of unwanted isomers. nih.gov

Conventional methods often involve multi-step sequences with careful protection and deprotection of reactive groups. umich.edu For example, a plausible synthetic strategy might start with a less substituted precursor, such as a nitrophenol. The amino groups are typically introduced by the nitration of the aromatic ring, followed by a reduction step. wikipedia.org However, the order of these reactions is critical. Introducing activating groups like hydroxyl and amino functions early on can complicate subsequent reactions. nih.govresearchgate.net Modern dehydrogenative strategies that build the aromatic ring from substituted cyclohexanones are emerging as a powerful alternative to circumvent these selectivity issues. nih.govresearchgate.net The opportunity lies in developing a novel, efficient, and scalable synthetic route that can overcome these hurdles to produce the target molecule with high purity.

Rationale for Focused Investigation of this compound

The specific structure of this compound warrants a focused investigation due to the unique interplay of its five substituents.

High Functionality: With two amino groups and one hydroxyl group, the molecule possesses three active sites for reactions like polymerization, making it a promising monomer for creating complex polymers such as polybenzoxazoles or polyamides with tailored properties. mdpi.com

Halogen Combination: The presence of both chlorine and fluorine offers distinct electronic and steric influences. Fluorine, being highly electronegative, can alter local acidity and form strong hydrogen bonds, while the larger chlorine atom provides a different steric profile and potential for halogen bonding. nih.gov This combination could lead to materials with unique self-assembly characteristics.

Intramolecular Interactions: The substitution pattern allows for potential intramolecular hydrogen bonding between the ortho-positioned hydroxyl (at C1) and fluorine (at C2) or amino group (at C6). Such interactions can lock the molecule into a specific conformation, influencing its reactivity and bulk properties.

Bioactivity Potential: The polyfunctional nature and halogenation pattern make it an attractive scaffold for medicinal chemistry. It could serve as a key building block for designing new enzyme inhibitors or receptor ligands, where precise positioning of functional groups is essential for biological activity. ijrpr.com

Research Aims and Objectives for Comprehensive Characterization and Exploration

A dedicated research program for this compound would logically pursue the following aims and objectives:

Primary Aim: To synthesize and comprehensively characterize this compound and evaluate its potential as a chemical building block.

Key Objectives:

Synthetic Route Development: To design, execute, and optimize a multi-step synthesis to produce the target compound with acceptable yield and purity. This involves exploring different starting materials and reaction sequences to control regiochemistry.

Structural and Physicochemical Characterization:

To confirm the molecular structure and purity using spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR) and mass spectrometry.

To determine its three-dimensional structure via single-crystal X-ray diffraction, which would provide insight into intramolecular bonding and solid-state packing.

To measure key physical properties such as melting point, solubility, and pKa values, which are essential for predicting its behavior in different applications. suniv.ac.in

Reactivity and Application Screening:

To investigate its reactivity as a monomer in polymerization reactions to create novel polyamides or polyimides. ijrpr.com

To explore its utility as a scaffold in the synthesis of new heterocyclic compounds, which are often of medicinal interest.

To use computational modeling to predict its properties and guide experimental work into its potential applications in materials science or as a bioactive agent.

Compound Information Table

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2O |

|---|---|

Molecular Weight |

176.57 g/mol |

IUPAC Name |

4,6-diamino-3-chloro-2-fluorophenol |

InChI |

InChI=1S/C6H6ClFN2O/c7-4-2(9)1-3(10)6(11)5(4)8/h1,11H,9-10H2 |

InChI Key |

JJRFIWAHADPBKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1N)Cl)F)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diamino 3 Chloro 2 Fluorophenol

Retrosynthetic Analysis and Strategic Disconnections of the Target Architecture

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net This process involves imaginary bond cleavages known as disconnections.

The primary disconnections for 4,6-diamino-3-chloro-2-fluorophenol involve the functional groups attached to the benzene (B151609) ring. The amino groups are prime candidates for disconnection via a functional group interconversion (FGI). Typically, aromatic amino groups are synthesized from the reduction of nitro groups. This leads to a dinitro-chloro-fluoro-phenol intermediate.

Further disconnection can target the phenolic hydroxyl group or the halogen substituents. Given the powerful activating and directing nature of the hydroxyl group, it is often introduced early or is present in the starting material, albeit in a protected form to prevent unwanted side reactions. The C-Cl and C-F bonds are generally more robust and are often part of the initial aromatic scaffold.

A plausible retrosynthetic pathway could therefore begin with the disconnection of the two C-NH₂ bonds, leading back to the corresponding dinitro precursor: 4,6-dinitro-3-chloro-2-fluorophenol. Subsequent disconnections would then address the introduction of the nitro groups and the halogens onto a simpler phenol (B47542) or benzene derivative.

The order of reactions is critical to ensure the correct placement of each substituent. The directing effects of the groups already present on the ring dictate the position of subsequent substitutions. The hydroxyl group (-OH) and the fluorine atom (-F) are strongly activating, ortho, para-directing groups. The chlorine atom (-Cl) is deactivating but also ortho, para-directing. Conversely, nitro groups (-NO₂) are strongly deactivating and meta-directing.

The synthesis must navigate the competing directing effects of these substituents. For instance, nitrating a 3-chloro-2-fluorophenol (B1350553) would be complex, as the hydroxyl group directs to positions 4 and 6, while the fluorine directs to position 6 and the chlorine to position 4. The inherent regioselectivity of electrophilic aromatic substitution may not be sufficient to yield a single desired isomer in high yield. Therefore, more advanced strategies are often required.

| Functional Group | Type | Directing Effect |

| -OH | Activating | ortho, para |

| -NH₂ | Activating | ortho, para |

| -F | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -NO₂ | Deactivating | meta |

Precursor Synthesis and Intermediate Derivatization

Based on the retrosynthetic analysis, a logical forward synthesis would involve the construction of a halogenated phenolic precursor followed by sequential functionalization.

The synthesis would likely commence with a readily available, appropriately substituted aromatic compound. A potential starting material could be 2-fluoro-3-chlorophenol or a related precursor. The synthesis of such scaffolds often involves diazotization-halogenation sequences (Sandmeyer reaction) from corresponding anilines or multi-step sequences involving selective halogenation and functional group manipulations.

The most common method for introducing amino groups onto an aromatic ring is through nitration followed by reduction.

Nitration: The halogenated phenol precursor would undergo nitration. Due to the multiple activating groups, controlling the regioselectivity of nitration can be challenging. A potential strategy involves the nitration of 3-chloro-2-fluorophenol. The powerful ortho, para-directing influence of the hydroxyl group would strongly favor the introduction of nitro groups at positions 4 and 6, leading to the key intermediate, 4,6-dinitro-3-chloro-2-fluorophenol.

Nitro Group Reduction: The subsequent step is the reduction of the two nitro groups to amino groups. A variety of reagents can accomplish this transformation, such as tin chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation. chemicalbook.com The choice of reducing agent is crucial to avoid dehalogenation, a potential side reaction, especially with catalytic hydrogenation.

A plausible synthetic sequence is outlined below:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 3-Chloro-2-fluorophenol | HNO₃, H₂SO₄ | 4,6-Dinitro-3-chloro-2-fluorophenol |

| 2 | 4,6-Dinitro-3-chloro-2-fluorophenol | Fe, HCl or SnCl₂, HCl | This compound |

For complex substitution patterns that are not achievable through standard electrophilic aromatic substitution, more sophisticated methods like directed ortho-metalation (DoM) and halogen-dance reactions offer powerful alternatives. rsc.orgeurekaselect.com

Directed ortho-Metalation (DoM): DoM is a regioselective method for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org A DMG, which typically contains a heteroatom, coordinates to a strong base (usually an organolithium reagent), facilitating deprotonation at the adjacent ortho position. uwindsor.caingentaconnect.com This creates a stabilized aryllithium species that can then react with an electrophile.

In a hypothetical synthesis of the target compound, a protected phenol (e.g., as a methoxymethyl (MOM) ether or an N,N-diethylcarbamate) could serve as a DMG. thieme-connect.com For example, starting with an O-protected 2-fluoro-3-chlorophenol, a DoM reaction could potentially be used to introduce another functional group at a specific position, which could later be converted to one of the required substituents.

Halogen-Dance Reaction: The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic ring. wikipedia.orgresearchgate.net This reaction proceeds via a series of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable organometallic intermediate. rsc.org This strategy can be employed to synthesize halogenated isomers that are difficult to access directly. wikipedia.org While less common for fluorinated compounds, a bromine or iodine atom could be introduced and then "danced" to the desired position before being exchanged for another group if necessary. This allows for functionalization at positions that are not readily accessible by other means. rsc.org

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound. A convergent approach would involve preparing key substituted aromatic fragments separately and then combining them in a late-stage coupling reaction. Conversely, a divergent pathway would start from a common, simpler aromatic precursor, which is then sequentially functionalized to build up the required substitution pattern.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials, present an efficient, atom-economical approach to complex molecules. For the synthesis of a substituted phenol like the target compound, an MCR could potentially construct the substituted aromatic ring in a single step from acyclic precursors. While specific MCRs for this compound are not prominently documented, related strategies for building substituted phenols often employ cascade reactions that form the ring and introduce several functional groups simultaneously.

Annulation and cyclization reactions are fundamental to the synthesis of aromatic systems. For a compound like this compound, a plausible strategy could involve the construction of the benzene ring from non-aromatic precursors already bearing some of the required functionality. For instance, a substituted cyclohexenone derivative could undergo a dehydration or dehydrogenation reaction to form the aromatic phenol ring. The strategic placement of precursors to the amino, chloro, and fluoro groups on the initial ring structure is critical for the success of such an approach.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is paramount for the successful synthesis of complex molecules like this compound, where side reactions and the formation of regioisomers are significant concerns.

Cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic synthesis. In a potential synthesis of the target compound, a cross-coupling reaction could be used to introduce one of the amino groups or another substituent. The choice of catalyst (typically a palladium or copper complex) and the corresponding ligand is crucial for achieving high efficiency and selectivity. The electronic and steric properties of the ligand can significantly influence the outcome of the reaction, including the reaction rate and the suppression of side products.

Table 1: Illustrative Ligand Effects in a Hypothetical Buchwald-Hartwig Amination Step

| Ligand | Catalyst Precursor | Typical Solvent | Temperature (°C) | Observed Effect on Similar Systems |

|---|---|---|---|---|

| XPhos | Pd₂(dba)₃ | Toluene | 80-110 | High activity for sterically hindered substrates. |

| SPhos | Pd(OAc)₂ | Dioxane | 80-100 | Good for activating aryl chlorides. |

| RuPhos | Pd₂(dba)₃ | t-BuOH | 70-100 | Effective for a broad range of substrates. |

The choice of solvent and precise temperature control are critical parameters, especially in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions used to install the substituents. The solvent can affect the solubility of reactants, the stability of intermediates, and the reaction rate. For instance, in a nitration step (a common precursor to amination), the concentration of sulfuric acid and the reaction temperature must be meticulously controlled to prevent over-nitration or side reactions. Similarly, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are often used to accelerate the reaction, but temperature must be managed to avoid decomposition.

Table 2: Influence of Solvent and Temperature on a Hypothetical Nucleophilic Aromatic Substitution

| Solvent | Dielectric Constant | Boiling Point (°C) | Temperature Range (°C) | General Outcome in Related Syntheses |

|---|---|---|---|---|

| DMSO | 47.2 | 189 | 100-150 | High reaction rates, good for less reactive substrates. |

| DMF | 38.3 | 153 | 80-120 | Good general-purpose solvent, easier to remove. |

| NMP | 32.2 | 202 | 120-180 | Effective for high-temperature reactions. |

For the potential large-scale production of this compound, continuous flow synthesis offers several advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time by using a system of pumps and reactors. This enhanced control can lead to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and greater consistency between batches. The modular nature of flow reactors also facilitates easier scale-up by running the system for longer or by using parallel reactors.

Table 3: Comparison of Batch vs. Continuous Flow for a Key Synthetic Step

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Small reactor volumes, improved containment |

| Scalability | Often requires re-optimization of conditions | Linear scalability by time or parallelization |

| Reproducibility | Can vary between batches | High consistency and process control |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and proton frameworks. For 4,6-Diamino-3-chloro-2-fluorophenol, a combination of 1D and 2D NMR experiments provides an unambiguous assignment of all atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Proton and Carbon Framework Elucidation

The ¹H NMR spectrum of this compound is predicted to be relatively simple in its aromatic region, featuring a single proton signal corresponding to the hydrogen at the C-5 position. The chemical shift of this proton is influenced by the surrounding substituents. The electron-donating amino groups at positions 4 and 6, along with the hydroxyl group at C-1, cause an upfield shift (shielding), while the electron-withdrawing halogens (fluorine at C-2 and chlorine at C-3) cause a downfield shift (deshielding). This results in a predicted chemical shift in the range of 6.5-7.0 ppm. The protons of the two amino groups (NH₂) and the hydroxyl group (OH) are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. youtube.com The carbons directly bonded to the heteroatoms will show the most significant shifts. The carbon bearing the fluorine atom (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. The other carbons will also exhibit smaller couplings to the fluorine atom. researchgate.net

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|---|

| 1 | C-OH | ~9.0-10.0 (broad s, 1H) | ~145-150 | ¹³C: d, JCF ≈ 10-15 Hz |

| 2 | C-F | - | ~140-145 | ¹³C: d, ¹JCF ≈ 245 Hz |

| 3 | C-Cl | - | ~115-120 | ¹³C: d, JCF ≈ 5-10 Hz |

| 4 | C-NH₂ | ~5.0-6.0 (broad s, 2H) | ~135-140 | ¹³C: s or fine d |

| 5 | C-H | ~6.5-7.0 (s, 1H) | ~100-105 | ¹³C: d, JCF ≈ 3-5 Hz |

| 6 | C-NH₂ | ~4.5-5.5 (broad s, 2H) | ~125-130 | ¹³C: s or fine d |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Definitive Connectivity and Stereochemical Assignment

While 1D NMR provides initial data, 2D NMR techniques are essential for confirming the exact placement of substituents. slideshare.netmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the presence of an isolated aromatic proton. It could, however, show correlations between the labile OH and NH₂ protons under specific conditions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.eduyoutube.com The HSQC spectrum would show a clear cross-peak between the signal of the C-5 proton and the C-5 carbon, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful tool for establishing long-range (2-3 bond) connectivity between protons and carbons. sdsu.eduyoutube.com It is crucial for assigning quaternary carbons (those without attached protons). Key expected HMBC correlations for this compound would include:

The C-5 proton showing correlations to C-1, C-3, C-4, and C-6.

The OH proton showing correlations to C-1, C-2, and C-6.

The NH₂ protons at C-4 showing correlations to C-3, C-4, and C-5. These correlations would provide unequivocal confirmation of the entire substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are bonded. youtube.comresearchgate.net A NOESY spectrum would show cross-peaks between the C-5 proton and the protons of the adjacent amino group at C-4 and C-6, further solidifying the structural assignment.

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environments and Coupling Interactions

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½), making ¹⁹F NMR an excellent tool for analyzing fluorine-containing compounds. wikipedia.orgazom.com The spectrum for this compound is expected to show a single resonance for the fluorine atom at C-2. The chemical shift provides information about the local electronic environment. nih.govsigmaaldrich.com This resonance would likely appear as a multiplet due to coupling with the C-5 proton (a four-bond coupling, ⁴JHF) and potentially with the protons of the nearby hydroxyl and amino groups. The wide chemical shift range of ¹⁹F NMR ensures that this signal is well-resolved from any potential fluorine-containing impurities. azom.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of a molecule and for analyzing its substructures through controlled fragmentation.

Exact Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). youtube.com This precision allows for the unambiguous determination of a molecule's elemental formula. nasa.govmissouri.edu For this compound, the molecular formula is C₆H₅ClFN₂O. The calculated monoisotopic mass can be used to confirm the identity of the compound. sciex.comsisweb.com The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₆H₅ClFN₂O | [M+H]⁺ (Protonated) | 179.0151 |

| [M-H]⁻ (Deprotonated) | 177.0002 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructure Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the original molecule. nih.govresearchgate.net For protonated this compound, collision-induced dissociation (CID) would likely initiate several fragmentation pathways. nih.gov Plausible fragmentation could include:

Loss of small neutral molecules: Initial fragmentation might involve the loss of water (H₂O) from the protonated phenol (B47542), ammonia (B1221849) (NH₃) from one of the amino groups, or carbon monoxide (CO).

Loss of halogens: Cleavage of the carbon-halogen bonds could lead to the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). The loss of HF is also a possibility.

Ring fragmentation: More energetic collisions can lead to the cleavage of the aromatic ring itself, yielding smaller, characteristic fragment ions.

Analyzing these fragmentation pathways allows for the confirmation of the presence and connectivity of the various functional groups on the aromatic ring. researchgate.net

Ionization Techniques for Diverse Sample Introduction

Mass spectrometry is a cornerstone in the structural analysis of novel compounds. For a molecule like this compound, several ionization techniques can be employed to facilitate its detection and fragmentation analysis, each suited for different sample properties and analytical goals.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. Given the presence of amino and hydroxyl groups, this compound is expected to ionize efficiently in both positive and negative ion modes. In positive mode, protonation of the amino groups would likely result in a prominent [M+H]⁺ ion. In negative mode, deprotonation of the phenolic hydroxyl group would yield an [M-H]⁻ ion. The choice of solvent and pH would be critical in optimizing the ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes. While the polarity of this compound makes ESI a primary choice, APCI could serve as a complementary technique. It often produces a strong protonated molecule [M+H]⁺ and can sometimes provide different fragmentation patterns compared to ESI, offering additional structural information.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically used for large biomolecules, but it can also be effective for small molecules, especially when dealing with complex mixtures or when direct analysis from a solid state is desired. The choice of an appropriate matrix that absorbs the laser energy and co-crystallizes with the analyte without causing significant fragmentation is crucial.

| Ionization Technique | Expected Ion Species | Applicability for this compound |

| Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻ | High, due to polar functional groups (amino and hydroxyl). |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Moderate, suitable for less polar conditions and can be complementary to ESI. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Applicable, particularly for analysis from solid samples or in imaging mass spectrometry. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its various functional groups.

N-H Stretching: The two amino groups will give rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The presence of two distinct peaks in this region would be a strong indicator of the primary amine groups.

O-H Stretching: The phenolic hydroxyl group will exhibit a broad stretching band, generally in the 3200-3600 cm⁻¹ region. The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-F Stretching: The carbon-fluorine stretch will also appear in the fingerprint region, usually in the range of 1000-1400 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aided by computational methods like Density Functional Theory (DFT), a complete vibrational assignment can be proposed.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| N-H (Amino) | 3300-3500 (stretching) | IR, Raman |

| O-H (Phenol) | 3200-3600 (stretching, broad) | IR, Raman |

| C=C (Aromatic) | 1450-1600 (stretching) | IR, Raman |

| C-F | 1000-1400 (stretching) | IR, Raman |

| C-Cl | 600-800 (stretching) | IR, Raman |

The orientation of the hydroxyl and amino groups can lead to different conformers, which may be distinguishable through vibrational spectroscopy. Intramolecular hydrogen bonding between the phenolic -OH and an adjacent -NH₂ group, or between the two amino groups, can cause shifts in the corresponding stretching frequencies. For instance, a hydrogen-bonded O-H stretch will appear at a lower frequency and be broader compared to a free O-H stretch. Similarly, the N-H stretching frequencies can be perturbed by hydrogen bonding. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase, solution, or solid state can be determined.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic structure and chromophoric properties of a molecule.

The substituted phenol structure of this compound makes it a chromophore that absorbs ultraviolet (UV) and possibly visible (Vis) light. The presence of electron-donating groups (amino and hydroxyl) and electron-withdrawing halogens on the benzene ring will influence the energy of the electronic transitions. One would expect to observe π → π* transitions characteristic of the aromatic system. The auxochromic amino and hydroxyl groups are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic spectra of similar compounds like 2-aminophenol (B121084) show distinct absorption bands that are sensitive to the substituent pattern.

The position of the absorption and emission maxima of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum. By studying the UV-Vis spectra in a range of solvents with varying polarities, insights into the nature of the electronic transitions and the change in dipole moment upon excitation can be gained. For instance, a red shift (positive solvatochromism) in polar solvents would suggest that the excited state is more polar than the ground state. The study of solvatochromic behavior is valuable for understanding solute-solvent interactions.

| Solvent | Expected Effect on λmax | Rationale |

| Non-polar (e.g., Hexane) | Shorter wavelength | Minimal stabilization of the excited state. |

| Polar Aprotic (e.g., DMSO) | Longer wavelength | Stabilization of the more polar excited state through dipole-dipole interactions. |

| Polar Protic (e.g., Methanol) | Longer wavelength | Stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. |

Microwave Spectroscopy for Gas-Phase Structure and Conformation

Microwave spectroscopy provides a high-resolution method for determining the rotational spectra of molecules in the gas phase. Analysis of these spectra yields highly accurate information about the molecule's geometry and electronic structure.

Determination of Rotational and Centrifugal Distortion Constants

As of the current literature survey, experimental microwave spectroscopy data for this compound is not available. Theoretical calculations would be required to predict the rotational constants (A, B, C) and centrifugal distortion constants. These constants are crucial for defining the molecule's principal moments of inertia and its rigidity.

Analysis of Nuclear Quadrupole Coupling Constants for Halogen and Nitrogen Atoms

The presence of chlorine and nitrogen atoms, which possess nuclear quadrupole moments, would introduce hyperfine splitting in the rotational spectra of this compound. The analysis of these nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) would provide detailed information about the electronic environment around these nuclei, including the direction and nature of the chemical bonds. Currently, no experimental data has been reported.

Experimental Determination of Molecular Dipole Moments

The molecular dipole moment is a critical parameter that influences the intermolecular interactions and physical properties of a compound. Through the Stark effect in microwave spectroscopy, the components of the molecular dipole moment (μa, μb, μc) could be precisely determined. Such experimental data is not yet available for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing a detailed picture of bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking, Hirshfeld surface analysis)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, the presence of amino (-NH2) and hydroxyl (-OH) groups suggests the formation of extensive hydrogen bonding networks. The aromatic ring also creates the potential for π-π stacking interactions. A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these intermolecular contacts. However, without experimental crystallographic data, a detailed analysis of the crystal packing and supramolecular structure is not possible at this time.

Quantum Chemical Investigations of Electronic Structure: An Uncharted Territory

A comprehensive analysis of the electronic structure of this compound would require the application of various quantum chemical methods. However, no specific research has been found that applies these methods to this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic properties of molecules. For this compound, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement. Furthermore, DFT could elucidate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are fundamental to understanding the molecule's reactivity. At present, no published studies have performed these essential DFT calculations for this specific compound.

Ab Initio and Post-Hartree-Fock Methods for Benchmarking and High-Accuracy Predictions

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods, though computationally more demanding, are often employed to benchmark DFT results and achieve higher accuracy for specific properties. These methods could provide a more precise understanding of the electronic energies and wavefunctions of this compound. The scientific literature lacks any application of these high-level computational methods to this molecule, leaving a gap in the definitive understanding of its electronic characteristics.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, an MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how it might interact with other molecules. This analysis would be particularly insightful given the presence of multiple functional groups with varying electronegativity. However, no such MEP analysis for this compound has been reported.

Conformational Analysis and Potential Energy Landscape Mapping: An Open Question

The flexibility of the amino and hydroxyl groups suggests that this compound can exist in multiple conformations. A detailed conformational analysis is necessary to identify the most stable conformers and understand the energy barriers between them.

Global and Local Minima Search on Potential Energy Surfaces

Identifying the global and local energy minima on the potential energy surface is a critical step in conformational analysis. This process would reveal the different spatial arrangements the molecule can adopt and their relative stabilities. Such a search would typically involve systematically rotating the rotatable bonds (C-N and C-O) and calculating the energy of each resulting structure. Currently, there is no published research detailing a conformational search for this compound.

Role of Intramolecular Hydrogen Bonding and Steric Hindrance in Conformer Stability

Data Tables

Due to the absence of specific research on this compound, no data tables for its theoretical and computational properties can be generated.

Prediction of Spectroscopic Parameters and Spectral Simulation

Theoretical calculations can simulate various types of spectra, which are invaluable for the structural confirmation and analysis of new chemical entities. By employing quantum mechanical methods, it is possible to predict the spectroscopic fingerprint of this compound.

Computational NMR Chemical Shifts and Coupling Constants for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed to support experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT), are standard for predicting ¹H and ¹³C NMR spectra.

While specific computational studies on this compound are not available in the public domain, a hypothetical analysis would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). The predicted spectrum would provide expected peak positions for the aromatic protons and carbons, as well as for the amine and hydroxyl protons, aiding in the assignment of experimentally observed signals.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Predictions for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | Data not available |

| H (Amino) | Data not available |

| H (Hydroxyl) | Data not available |

| C (Aromatic) | Data not available |

| C-Cl | Data not available |

| C-F | Data not available |

| C-N | Data not available |

| C-O | Data not available |

Note: This table is for illustrative purposes. No experimental or theoretical data for this specific compound were found.

Theoretical Vibrational Frequencies and Intensities for IR/Raman Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a unique "fingerprint." Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific functional groups and molecular motions. nih.gov These calculations are typically performed using DFT methods, which can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

For this compound, a theoretical vibrational analysis would predict the stretching and bending frequencies for the O-H, N-H, C-F, and C-Cl bonds, as well as the vibrational modes of the aromatic ring. This information is crucial for interpreting experimental IR and Raman spectra and confirming the presence of the various functional groups within the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Data not available |

| N-H Symmetric Stretch | Data not available |

| N-H Asymmetric Stretch | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-F Stretch | Data not available |

| C-Cl Stretch | Data not available |

| Aromatic Ring Vibrations | Data not available |

Note: This table is for illustrative purposes. No experimental or theoretical data for this specific compound were found.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.gov This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the UV-Vis spectrum.

A TD-DFT calculation for this compound would help in understanding its color and electronic properties. The predicted spectrum would reveal the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's electronic structure. nih.gov

Reaction Pathway Modeling and Reactivity Prediction

Computational chemistry is also a powerful tool for investigating the reactivity of a molecule and modeling potential reaction pathways.

Identification of Reactive Sites and Nucleophilic/Electrophilic Character

Understanding the reactivity of this compound is key to predicting its chemical behavior. sigmaaldrich.com Computational methods can be used to determine the distribution of electron density within the molecule, thereby identifying sites that are prone to nucleophilic or electrophilic attack. sigmaaldrich.com Analysis of the molecular electrostatic potential (MEP) surface and Fukui functions can pinpoint the most reactive atoms. For instance, the lone pairs on the oxygen and nitrogen atoms are expected to be nucleophilic centers, while the carbon atoms of the aromatic ring might be susceptible to electrophilic substitution, depending on the directing effects of the substituents.

Transition State Characterization and Reaction Barrier Calculations

When considering a specific chemical reaction involving this compound, computational modeling can be employed to map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information is vital for predicting the feasibility and kinetics of a proposed chemical transformation.

Theoretical and Computational Chemistry

The chemical reactivity of a compound can be significantly influenced by the solvent in which it is dissolved. Computational chemistry provides powerful tools to investigate these solvation effects at a molecular level. Through various modeling techniques, it is possible to predict how a solvent can alter the geometric and electronic structure of a solute, and consequently, its reactivity. For a molecule like 4,6-Diamino-3-chloro-2-fluorophenol, with its multiple functional groups capable of engaging in hydrogen bonding and other intermolecular interactions, the choice of solvent is expected to play a crucial role in its chemical behavior.

Computational studies of solvation are broadly categorized into explicit and implicit solvent models. ucsb.edu Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute, offering a high level of detail but at a significant computational cost. ucsb.edu Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant, providing a more computationally efficient way to capture the average effects of the solvent. ucsb.edu The choice of model depends on the specific chemical question being addressed, with hybrid models that combine elements of both approaches also being employed. acs.org

Impact on Electronic Properties and Reactivity Descriptors:

Computational studies on compounds like N-acetyl-para-aminophenol (APAP), which shares the aminophenol core, have shown that solvation can significantly alter key electronic properties that are indicative of reactivity. banglajol.info For instance, the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining the chemical reactivity and stability of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a particularly important descriptor; a larger gap generally implies greater stability and lower reactivity. researchgate.net

A computational study on APAP using Density Functional Theory (DFT) investigated its properties in the gas phase and in various solvents, including polar protic (water, ethanol), polar aprotic (DMSO), and non-polar solvents. banglajol.inforesearchgate.net The results indicated that the HOMO-LUMO energy gap of APAP increases upon solvation, suggesting that the molecule becomes more stable and less reactive in a solvent compared to the gas phase. banglajol.inforesearchgate.net This stabilization is particularly pronounced in polar solvents. banglajol.info

Table 1: Calculated Electronic Properties of N-acetyl-para-aminophenol (APAP) in Different Media Data sourced from a computational study on APAP. banglajol.inforesearchgate.net

| Medium | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Gas Phase | -5.89 | -1.21 | 4.68 | 3.22 |

| Water | -6.15 | -0.47 | 5.68 | 5.45 |

| Ethanol (B145695) | -6.12 | -0.49 | 5.63 | 5.21 |

| DMSO | -6.09 | -0.52 | 5.57 | 5.18 |

The data clearly shows an increase in the HOMO-LUMO gap in all solvents compared to the gas phase, with the most significant increase observed in water. Concurrently, the dipole moment of APAP is also shown to increase in polar solvents, indicating a greater charge separation within the molecule due to the solvent's influence. researchgate.net This suggests that for a molecule like this compound, polar solvents would likely enhance its stability and modulate its reactivity through similar electronic effects.

Solvent-Modulated Reaction Mechanisms:

Computational studies can also provide detailed mechanistic insights into how solvents influence reaction pathways and activation energies. For example, a study on the synthesis of aza-flavanone from 2′-aminochalcone, catalyzed by CBr4, highlighted the profound impact of the solvent on the reaction yield. nih.gov The reaction proceeds through a halogen-bonded intermediate, and the study used DFT calculations to model the reaction in different solvents: ethanol (protic), DMSO (aprotic polar), and benzene (B151609) (non-polar). nih.gov

The computational results revealed that the activation energy for the reaction was significantly lower in ethanol compared to DMSO and benzene. nih.gov This was attributed not only to the polarity of ethanol but also to its ability to form hydrogen bonds, which further stabilized the transition state. nih.gov

Table 2: Calculated Activation Energies for the Cyclization of 2′-aminochalcone in Different Solvents Data sourced from a computational study on aza-flavanone synthesis. nih.gov

| Solvent | Calculated Activation Energy (kJ/mol) | Experimental Yield (%) |

|---|---|---|

| Ethanol | 58.6 | 88 |

| DMSO | 73.2 | 33 |

| Benzene | 94.1 | Trace |

This example underscores the importance of specific solute-solvent interactions, such as hydrogen bonding, in determining the course and efficiency of a reaction. For this compound, which has both hydrogen bond donor (amino and hydroxyl groups) and acceptor sites, protic solvents would be expected to have a significant impact on its reactivity in various chemical transformations. The computational investigation of such systems can provide a rational basis for solvent selection in synthetic applications.

Chemical Transformations Involving Aromatic Amino Groups

The two amino groups at positions 4 and 6 are primary sites for a variety of chemical reactions, from simple functionalization to the construction of more complex molecular architectures.

The nucleophilicity of the aromatic amino groups allows for their functionalization through reactions like acylation, alkylation, and arylation. Selective functionalization (mono- versus di-substitution) can be challenging but is often achievable by controlling stoichiometry and reaction conditions. For instance, acylation with an acyl chloride or anhydride can introduce an amide linkage, which is a common strategy to modify the electronic and steric properties of the molecule.

Table 1: Potential Functionalization Reactions of Amino Groups

| Reaction Type | Reagent Example | Potential Product Structure (Mono-acylated at C6-NH₂) |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-amino-5-chloro-6-fluoro-2-hydroxyphenyl)acetamide |

| Alkylation | Methyl iodide | 4-Amino-3-chloro-2-fluoro-6-(methylamino)phenol |

| Arylation | Fluorobenzene | 4-Amino-3-chloro-2-fluoro-6-(phenylamino)phenol |

Note: The table provides examples of potential products. The actual regioselectivity would depend on the specific reaction conditions and the relative reactivity of the two amino groups.

The primary aromatic amino groups can be converted into diazonium salts through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations.

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halides (Cl, Br), cyano (CN), and others, typically using a copper(I) salt catalyst. researchgate.netnih.gov This reaction is a powerful tool for introducing functionalities that are otherwise difficult to incorporate directly onto an aromatic ring. researchgate.netnih.gov

The Gomberg-Bachmann reaction is an aryl-aryl coupling method where a diazonium salt reacts with another aromatic compound to form a biaryl system. wikipedia.org This reaction proceeds through a radical mechanism and can be used to synthesize complex polyphenyl structures. wikipedia.org

Table 2: Potential Diazonium Salt Transformations

| Reaction Name | Reagent(s) | General Transformation |

|---|---|---|

| Diazotization | NaNO₂, HCl | -NH₂ → -N₂⁺Cl⁻ |

| Sandmeyer | CuCl / CuBr / CuCN | -N₂⁺Cl⁻ → -Cl / -Br / -CN |

| Gomberg-Bachmann | Benzene, NaOH | -N₂⁺Cl⁻ → -C₆H₅ |

Note: These reactions could potentially be performed on one or both amino groups of the parent molecule to yield a variety of substituted products.

The amino groups of this compound can react with aldehydes or ketones via a condensation reaction to form Schiff bases, which contain an imine or azomethine (-C=N-) group. nih.govnih.govmdpi.com These reactions are often carried out by refluxing the reactants in an appropriate solvent like ethanol. nih.gov

Schiff bases are highly valuable in coordination chemistry as they can act as versatile ligands that form stable complexes with a wide range of metal ions. nih.govnih.gov The resulting metal complexes have applications in areas such as catalysis and materials science. mdpi.com The specific geometry and properties of the metal complex depend on the metal ion and the structure of the Schiff base ligand. nih.govmdpi.com

Table 3: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for modifications at the oxygen atom.

O-Alkylation: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., in the Williamson ether synthesis) to form an ether. This conversion modifies the hydrogen-bonding capability and solubility of the parent molecule.

O-Acylation: The hydroxyl group can be acylated by reacting it with acyl chlorides or acid anhydrides to form phenyl esters. These reactions can be performed under various conditions, including acidic catalysis. beilstein-journals.org This functionalization is often used to protect the hydroxyl group or to introduce new functionalities into the molecule.

Table 4: Potential Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| O-Alkylation | Ethyl bromide, Base | Ether (-OC₂H₅) |

| O-Acylation | Acetic anhydride | Ester (-OCOCH₃) |

The trifunctional nature of this compound (containing two amino groups and one hydroxyl group) makes it an attractive candidate as a monomer or cross-linking agent in polymer synthesis.

Polymerization: The diamino functionality can be utilized in step-growth polymerization reactions with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The hydroxyl group could also participate in polymerization, for instance, with dicarboxylic acids to form polyesters, or it could be derivatized into an epoxy group for the synthesis of epoxy resins.

Surface Modification: The reactive functional groups on the molecule allow it to be chemically grafted onto surfaces to alter their properties. For example, it could be attached to a silica (B1680970) surface that has been functionalized with isocyanate or epoxy groups, thereby imparting the specific chemical and physical characteristics of the fluorinated diamino phenol (B47542) to the surface.

Advanced Analytical Method Development and Validation

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying 4,6-Diamino-3-chloro-2-fluorophenol from its precursors, isomers, and degradation products. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound. Coupling HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS) provides comprehensive qualitative and quantitative data.

A reversed-phase HPLC method is typically employed for polar aromatic compounds. Separation can be achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). For MS compatibility, a volatile buffer like ammonium (B1175870) formate (B1220265) is preferable. sielc.com The DAD provides absorbance data across a range of wavelengths, allowing for peak purity assessment and preliminary identification based on the UV spectrum of the phenolic chromophore. nih.gov

For unambiguous identification and structural confirmation, coupling to a mass spectrometer is essential. Electrospray ionization (ESI) is a common interface for polar analytes and can be operated in either positive or negative ion mode. Given the presence of two amino groups, positive mode ESI (ESI+) would likely yield a strong signal for the protonated molecule [M+H]⁺, providing definitive molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound.

Hypothetical HPLC-DAD-MS Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| DAD Wavelength | 210-400 nm, monitoring at 280 nm |

| MS Detector | ESI-Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan (m/z 100-500) and MRM for quantification |

Gas Chromatography (GC) offers high resolution and speed but requires analytes to be volatile and thermally stable. phenomenex.com The polar nature of the hydroxyl and amino functional groups in this compound makes it non-volatile. Therefore, a chemical modification step known as derivatization is mandatory prior to GC analysis. mdpi.com

Derivatization, typically silylation, replaces the active hydrogens in the -OH and -NH2 groups with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, increasing the volatility of the analyte. nih.gov The derivatized compound can then be separated on a low-polarity capillary column, such as a 5% phenyl polysiloxane phase. thermofisher.com

Mass Spectrometry (GC-MS) is the most powerful detector, providing mass spectra that allow for confident identification based on characteristic fragmentation patterns. nih.govresearchgate.net Alternatively, an Electron Capture Detector (ECD) could be used. ECDs are highly sensitive to halogenated compounds and would provide excellent sensitivity for this molecule due to the presence of both chlorine and fluorine atoms.

Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction | Heat at 70 °C for 30 minutes |

| GC Column | TG-5MS (30 m x 0.25 mm, 0.25 µm) thermofisher.com |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, 1.5 mL/min constant flow |

| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-550 |

Supercritical Fluid Chromatography (SFC) is a hybrid technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. teledynelabs.com SFC offers advantages of both GC (high efficiency, high speed) and HPLC (ability to analyze non-volatile and thermally labile compounds). chromatographytoday.com It is particularly well-suited for the analysis and purification of complex mixtures and polar compounds.

For a polar analyte like this compound, pure CO2 would not have sufficient eluting strength. Therefore, a polar organic solvent, or "modifier," such as methanol or ethanol (B145695), is added to the mobile phase to increase its polarity and facilitate the elution of the target compound. nih.gov The separation can be optimized by adjusting the modifier percentage, pressure, and temperature. A variety of stationary phases can be used, including those with aromatic or amine functionalities, which can offer unique selectivity for polar analytes. nih.gov SFC is a powerful tool for achieving separations that are difficult by HPLC and can significantly reduce the consumption of organic solvents. chromatographytoday.com

Hypothetical SFC Method Parameters

| Parameter | Condition |

| Column | 2-Picolylamine bonded silica (B1680970) (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-DAD (280 nm) and/or MS (ESI) |

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This is especially important when analyzing this compound in complex matrices like reaction mixtures or environmental samples.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. phenomenex.com The process involves passing a liquid sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. phenomenex.com For a polar compound in an aqueous matrix, a polymeric reversed-phase sorbent or a mixed-mode cation-exchange sorbent (to interact with the protonated amino groups) would be suitable choices. Multi-layer SPE cartridges that combine different sorbent materials can also enhance the extraction of a broad range of polar compounds. nih.gov

Liquid-Liquid Microextraction (LLME) represents a miniaturized and environmentally friendly version of traditional liquid-liquid extraction. Techniques like dispersive liquid-liquid microextraction (DLLME) involve injecting a mixture of a small volume of extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a very large surface area, facilitating rapid transfer of the analyte from the aqueous phase to the extraction solvent. youtube.com After centrifugation, the tiny drop of extraction solvent containing the concentrated analyte is collected for analysis.

Illustrative Comparison of Extraction Methods for Polar Analytes

| Method | Principle | Typical Recovery | Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | 70-90% nih.gov | High concentration factor, high selectivity, easily automated. phenomenex.com |

| Liquid-Liquid Microextraction (LLME) | Analyte partitions into a micro-volume of immiscible solvent. | 80-110% nih.gov | Low solvent use, rapid, high enrichment factor. nih.gov |

As discussed for GC analysis (Section 6.1.2), derivatization is a key strategy for improving the chromatographic behavior of polar, active compounds. The primary goal is to block polar functional groups to increase volatility and thermal stability. mdpi.com

Silylation is the most common derivatization reaction for compounds containing hydroxyl and amino groups. phenomenex.com This reaction replaces the active protons on these groups with a nonpolar silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting derivatives are much more volatile and less prone to adsorption on active sites within the GC system, leading to sharper peaks and improved sensitivity. phenomenex.comnih.gov

Common Derivatization Reagents for Phenols and Amines

| Reagent | Abbreviation | Target Groups | Key Feature |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH nih.gov | Highly reactive, volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Most volatile TMS-amide reagent. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH researchgate.net | Forms very stable t-BDMS derivatives. |

| N-trimethylsilylimidazole | TMSI | -OH, -COOH phenomenex.com | Highly selective for hydroxyl groups. |

Method Validation for Robustness and Reproducibility

Method validation is a critical process in analytical chemistry that demonstrates that a method is suitable for its intended purpose. This involves a series of experiments to verify that the method's performance characteristics meet the required standards.

Linearity, Range, and Calibration Curve Development

A key aspect of method validation is to establish linearity, which is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

The development of a calibration curve is fundamental to this process. A typical calibration curve is generated by plotting the analytical signal (e.g., peak area in chromatography) versus the known concentration of a series of standards. The linearity is then evaluated by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1.

Table 1: Illustrative Linearity Data for an Analytical Method

| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,012 |

| 50.0 | 759,899 |

| 100.0 | 1,520,110 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) and the standard deviation of the response and the slope of the calibration curve method.

Table 2: Representative LOD and LOQ Values

| Parameter | Value |

| Limit of Detection (LOD) | e.g., 0.1 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |

This table is for illustrative purposes only and does not represent actual data for this compound.

Precision, Accuracy, and Selectivity Assessments in Research Samples

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte.

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 3: Example of Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |

| 5.0 | 4.95 ± 0.15 | 99.0 | 3.0 |

| 25.0 | 25.2 ± 0.50 | 100.8 | 2.0 |

| 75.0 | 74.5 ± 1.12 | 99.3 | 1.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Potential Research Applications in Advanced Materials Science and Chemical Biology

Organic Electronics and Optoelectronic Materials Research

The electronic properties of organic molecules are intimately tied to their molecular structure. The interplay of electron-donating amino groups and electron-withdrawing halogens in 4,6-Diamino-3-chloro-2-fluorophenol could give rise to unique photophysical and electronic characteristics, making it a valuable target for research in organic electronics.

The aromatic core of this compound, with its push-pull electronic system (amino groups as donors, halogens as acceptors), is a classic blueprint for the design of functional chromophores and fluorophores. The specific substitution pattern could lead to materials with tailored absorption and emission properties. Further derivatization of the amino and hydroxyl groups could fine-tune these properties, potentially leading to novel dyes and fluorescent probes for various imaging and sensing applications.

The inherent potential for extended π-conjugation through polymerization or incorporation into larger molecular frameworks makes this compound an interesting candidate for organic semiconductor research. The presence of both electron-donating and electron-withdrawing groups could influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport in organic electronic devices. Theoretical modeling and subsequent experimental validation would be necessary to ascertain its potential as either a p-type, n-type, or ambipolar semiconductor.

Should this compound or its derivatives exhibit favorable electroluminescent properties, they could be investigated as components in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color through chemical modification would be a significant advantage. Furthermore, the reactive sites on the molecule (amino and hydroxyl groups) could be functionalized with specific receptors, paving the way for its use in chemosensors where binding events would lead to a detectable change in its optical or electronic properties.

Chemical Building Blocks for Complex Supramolecular Architectures

The multifunctional nature of this compound positions it as a versatile building block for the bottom-up construction of complex and highly ordered molecular assemblies.

Through carefully designed synthetic routes, this compound could serve as a precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic frameworks. nih.govchemistry-matters.comnih.govcdc.govcdc.gov The amino groups can be transformed into other functionalities or used to direct cyclization reactions, while the halogens can participate in cross-coupling reactions to extend the aromatic system. This could lead to the creation of larger, more complex π-conjugated systems with potentially interesting electronic and photophysical properties.

The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and potential acceptors makes this compound an excellent candidate for the construction of Hydrogen-Bonded Organic Frameworks (HOFs). These ordered, porous materials have applications in gas storage, separation, and catalysis. Moreover, the reactive sites on the molecule could be exploited for the synthesis of Covalent Organic Frameworks (COFs). By reacting with appropriate multitopic linkers, it could form robust, crystalline porous polymers with high thermal and chemical stability, suitable for a wide range of applications.

Chemical Biology Probes and Tools

The development of molecular probes is essential for understanding complex biological systems. The structural motifs within this compound, such as the aminophenol core, are found in various known probes.

Design and Synthesis of Ligands for In Vitro Biochemical Research Targets

The diamino-substituted aromatic ring provides multiple points for modification, allowing for the rational design of ligands. These ligands could potentially be synthesized to target specific enzymes or receptors in biochemical assays. The chlorine and fluorine atoms can influence the electronic properties and binding affinities of such ligands, potentially leading to high selectivity and potency.

Exploration as Fluorescent Probes for Molecular Interactions and Cellular Imaging Studies

Aminophenol derivatives are known to form the core of some fluorescent dyes. While the inherent fluorescent properties of this compound are not documented, its structure suggests a potential for derivatization into fluorescent probes. The amino groups can be functionalized to modulate the absorption and emission spectra, and to introduce reactive handles for conjugation to biomolecules. Such probes could be valuable tools for visualizing molecular interactions and for cellular imaging studies.

Advanced Synthetic Reagents and Intermediates

The reactivity of the functional groups in this compound makes it a potentially versatile intermediate in organic synthesis.

Utility in the Synthesis of Novel Pharmaceutical Intermediates

While no specific pharmaceutical syntheses involving this compound are currently documented, its status as a "pharmaceutical intermediate" by some chemical suppliers suggests its potential role in the synthesis of more complex, biologically active molecules. The combination of a phenol (B47542), two amino groups, and halogen substituents offers a rich platform for building diverse molecular architectures.

Development of New Catalytic Systems or Ligands

The diamino functionality of this compound could allow it to act as a bidentate ligand for metal centers. The electronic properties of the aromatic ring, modulated by the chloro and fluoro substituents, could influence the catalytic activity of the resulting metal complexes. Research in this area would involve synthesizing such complexes and evaluating their performance in various catalytic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-diamino-3-chloro-2-fluorophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step halogenation and amination of phenol derivatives. For example, nucleophilic aromatic substitution (NAS) using fluorinated precursors under controlled pH (e.g., 7–9) can minimize side reactions. Monitoring reaction intermediates via HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity .

- Key Variables : Temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of halogenating agents (e.g., Cl₂ or F₂ donors).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F and ¹H NMR are critical for confirming substitution patterns (e.g., distinguishing Cl and F positions). Chemical shifts for aromatic protons in DMSO-d₆ typically range δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.5) and fragmentation patterns.

- FT-IR : Amino groups exhibit N-H stretches at ~3400 cm⁻¹, while C-F and C-Cl bonds show peaks at 1100–1250 cm⁻¹ .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 3–11) at 25–60°C reveal hydrolytic degradation pathways. For instance, amino groups are prone to oxidation at pH > 9, forming nitro derivatives. Use LC-MS to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What computational models predict the solvent interactions and solubility of this compound in polar aprotic solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate solute-solvent interactions. Solubility parameters (Hansen solubility parameters) correlate with experimental data from gravimetric analysis. For example, DMSO exhibits higher solubility due to strong hydrogen bonding with amino groups .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer : Competitive experiments with nitrating agents (e.g., HNO₃/H₂SO₄) show that electron-donating amino groups direct substitution to meta positions relative to Cl/F. Steric maps generated via molecular docking (e.g., AutoDock Vina) highlight steric hindrance at ortho positions .

Q. What strategies resolve contradictions in reported catalytic activity data for metal complexes of this compound?

- Methodological Answer : Systematic meta-analysis of published datasets (e.g., turnover frequency vs. ligand-metal ratios) identifies outliers due to solvent impurities or oxygen sensitivity. Replicate experiments under inert atmospheres (glovebox) and standardize catalyst loading (e.g., 0.1–1 mol%) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products